

# Penicillin G benzathine molecular structure and properties

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# Penicillin G Benzathine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for Penicillin G benzathine. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

## **Molecular Structure and Chemical Properties**

Penicillin G benzathine is the salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). This formulation is designed to provide a longacting depot for intramuscular injection, allowing for the slow release of penicillin G.

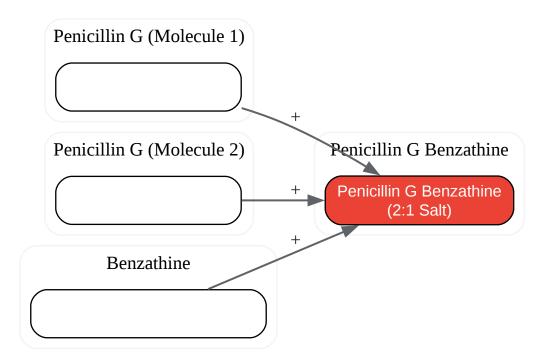
The chemical structure of Penicillin G benzathine is composed of a central benzathine molecule ionically bonded to two penicillin G molecules. The penicillin G molecule itself is characterized by a  $\beta$ -lactam ring fused to a thiazolidine ring.

Chemical Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1)

Synonyms: Benzathine benzylpenicillin, Benzathine penicillin G, Dibenzylethylenediamine dipenicillin G



Below is a diagram illustrating the formation of Penicillin G benzathine from its constituent molecules.



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Caption: Formation of Penicillin G benzathine.

## Table 1: Physicochemical Properties of Penicillin G Benzathine



Property	Value	References
Molecular Formula	C <sub>48</sub> H <sub>56</sub> N <sub>6</sub> O <sub>8</sub> S <sub>2</sub> (anhydrous)	
C <sub>48</sub> H <sub>64</sub> N <sub>6</sub> O <sub>12</sub> S <sub>2</sub> (tetrahydrate)		_
Molecular Weight	909.1 g/mol (anhydrous)	
981.2 g/mol (tetrahydrate)		<del>-</del>
CAS Number	1538-09-6 (anhydrous)	
41372-02-5 (tetrahydrate)		<del>-</del>
Appearance	White crystalline powder	[1]
Melting Point	Sintering at 100°C, melting above 110°C to a cloudy liquid, becoming clear at 135°C	
Solubility	Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in dimethylformamide and formamide.	[1]
pH (saturated aqueous solution)	5.0 - 7.5	

## **Spectroscopic Properties**

Spectroscopic analysis is essential for the structural elucidation and quality control of Penicillin G benzathine.

## **Table 2: Spectroscopic Data for Penicillin G Benzathine**

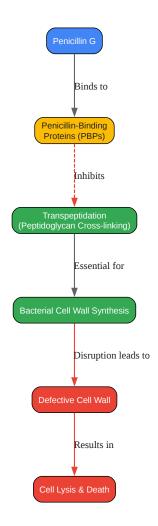


Spectroscopic Technique	Key Peaks / Signals	References
<sup>1</sup> H NMR	Signals corresponding to the protons of the penicillin G and benzathine moieties are observed.	
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as aromatic and aliphatic carbons are present.	
FT-IR (cm <sup>-1</sup> )	~3300 (N-H stretch), ~1775 (C=O stretch, β-lactam), ~1680 (C=O stretch, amide I), ~1600 (C=O stretch, carboxylate), ~1530 (N-H bend, amide II)	_
UV-Vis (λmax)	~257 nm, ~263 nm, ~268 nm (in methanol)	<del>-</del>

## Pharmacological Properties Mechanism of Action

Penicillin G benzathine is a  $\beta$ -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The active moiety, penicillin G, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are enzymes involved in the terminal stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][4]





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Caption: Mechanism of action of Penicillin G.

## **Pharmacokinetics**

The benzathine salt of penicillin G has very low solubility in water, which results in its slow release from the site of intramuscular injection. This slow absorption and subsequent hydrolysis to penicillin G lead to lower but much more prolonged therapeutic blood levels compared to other parenteral penicillins.

## Table 3: Pharmacokinetic Properties of Penicillin G Benzathine



Parameter	Value	References
Bioavailability	Slow and prolonged absorption after IM injection	
Protein Binding	~60% (Penicillin G)	•
Metabolism	Hydrolyzed to Penicillin G	
Half-life	Long apparent half-life due to slow absorption	·
Excretion	Primarily renal	•

# Experimental Protocols Synthesis of Penicillin G Benzathine Tetrahydrate[5]

This protocol describes the preparation of Penicillin G benzathine tetrahydrate from Penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.

#### Materials:

- Penicillin G potassium
- N,N'-dibenzylethylenediamine diacetate
- Ethanol
- Purified water

#### Procedure:

- Dissolve Penicillin G potassium (4 kg, 10.738 moles) in purified water (40 liters) at 20-30°C.
- Add ethanol (72 liters) to the Penicillin G potassium aqueous solution at 20-30°C.
- In a separate vessel, dissolve N,N'-dibenzylethylenediamine diacetate (1.974 kg, 5.476 moles) in purified water (56 liters) at 20-30°C.

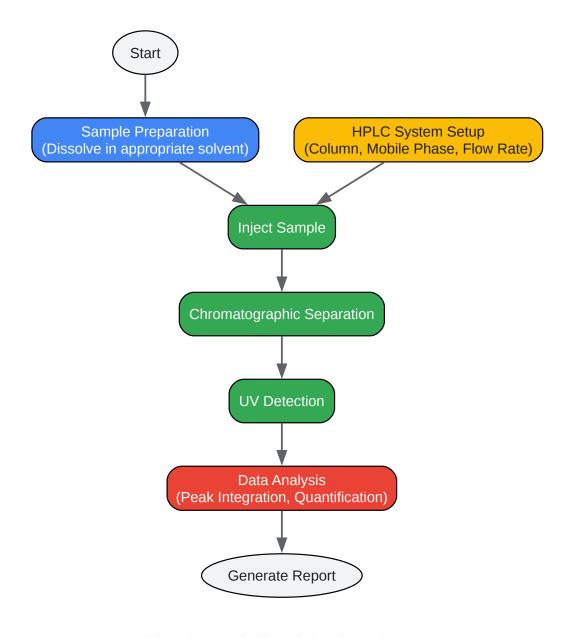


- Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the Penicillin G potassium solution over approximately 30 minutes with continuous stirring.
- Continue stirring the mixture at 20-30°C for an additional 30 minutes.
- Filter the resulting precipitate at 20-30°C.
- Wash the filtered product with purified water (3 x 16 liters) followed by ethanol (2 x 8 liters).
- The resulting product is Penicillin G benzathine tetrahydrate.

## High-Performance Liquid Chromatography (HPLC) Analysis

This section provides a general workflow for the HPLC analysis of Penicillin G benzathine. Specific parameters may need to be optimized based on the instrumentation and specific analytical goals.





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Caption: General workflow for HPLC analysis.

Example HPLC Method for Penicillin G:[5]

• Column: Ascentis® Express C18, 2.7 μm, 100 x 2.1 mm

Mobile Phase: 20 mM Potassium dihydrogen phosphate in water: Methanol (60:40, v/v)

Flow Rate: 246 μL/min

Column Temperature: 30 °C



· Detection: UV at 280 nm

Injection Volume: 1 μL

Sample Preparation for Analysis in Milk:[5]

- Spike 2 mL of milk with a known concentration of Penicillin G sodium.
- Vortex and incubate at 25 °C for 3 hours.
- Add 8 mL of acetonitrile to precipitate proteins.
- Centrifuge at 2,600 rpm for 30 minutes at 25 °C.
- Filter the supernatant (0.22 μm) before injection into the HPLC system.

## **Signaling Pathways**

As a direct-acting antibacterial agent that targets the bacterial cell wall, Penicillin G benzathine does not have a primary mechanism of action involving the modulation of specific signaling pathways within human cells. Its therapeutic effect is localized to the inhibition of bacterial growth and proliferation.

### Conclusion

This technical guide provides a detailed overview of the core molecular and pharmacological properties of Penicillin G benzathine, along with essential experimental protocols for its synthesis and analysis. The structured data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.

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